molecular formula C21H16ClN3O3 B7717193 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7717193
M. Wt: 393.8 g/mol
InChI Key: ZLNICECCLMUPJG-UHFFFAOYSA-N
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Description

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and chlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction, typically involving the reaction of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of pyridine, oxadiazole, and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-26-16-5-3-4-14(12-16)20-24-19(25-28-20)17-10-11-18(23-21(17)27-2)13-6-8-15(22)9-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNICECCLMUPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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